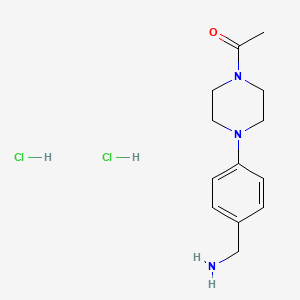![molecular formula C15H22O2 B1383355 {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene CAS No. 1803608-56-1](/img/structure/B1383355.png)
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene
Übersicht
Beschreibung
“{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is a compound with the CAS Number: 1803608-56-1 . It has a molecular weight of 234.34 and its IUPAC name is (3-(tert-butoxy)cyclobutoxy)methyl)benzene . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is represented by the InChI code: 1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 .Physical And Chemical Properties Analysis
“{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is a liquid . Its molecular weight is 234.33 g/mol . The compound’s InChI code is 1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. Its structure suggests potential reactivity in forming polymers or other complex organic compounds. The tert-butoxy group could be used as a protecting group in synthetic chemistry, which can be removed under acidic conditions to reveal functional groups that can further react .
Material Science
In material science, {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used to modify the surface properties of materials. For instance, it could be applied to create hydrophobic coatings due to the bulky tert-butoxy group, which could impart water-repellent properties .
Polymer Chemistry
The compound’s ability to undergo controlled ring-opening polymerization makes it a candidate for creating well-defined polyacids. These polyacids can be used as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Drug Design and Delivery
In pharmaceutical research, the tert-butoxy group’s potential for being a protecting group means that {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used in the design and synthesis of prodrugs. These prodrugs can be activated in vivo by the removal of the protecting group, releasing the active drug .
Analytical Chemistry
The compound could be used as a standard or reference material in chromatography to help identify or quantify similar compounds within a mixture. Its unique structure would provide distinct chromatographic behavior useful for comparative analysis .
Chemical Synthesis
It may be utilized in the synthesis of more complex chemical structures, potentially serving as a precursor for the production of novel organic compounds with specific desired properties .
Supramolecular Chemistry
The molecule could be involved in the construction of larger molecular assemblies. Due to its structural features, it might interact with other molecules through non-covalent interactions, forming larger, complex structures with unique properties .
Nanotechnology
Lastly, in nanotechnology, {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with biological systems. This could be particularly useful in the development of drug delivery systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQJFMLNWPWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197369 | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene | |
CAS RN |
1803608-56-1 | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
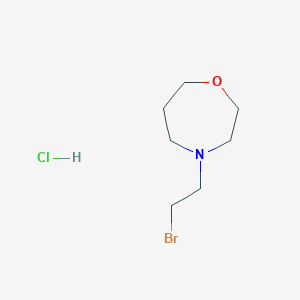
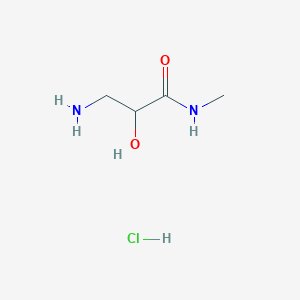
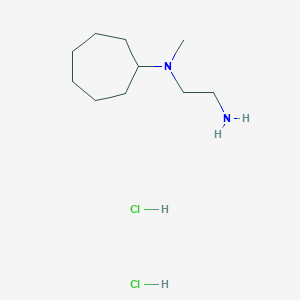
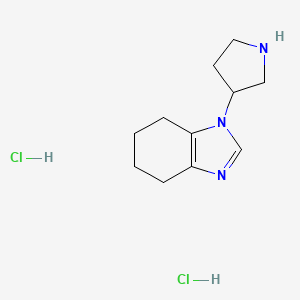
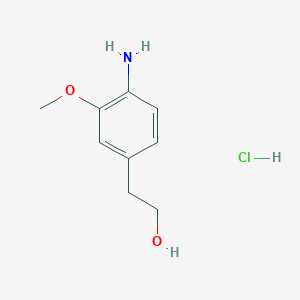
![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
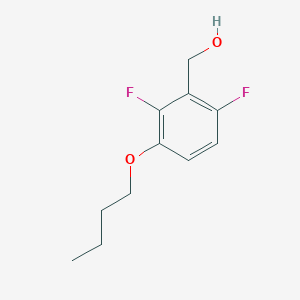
![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)
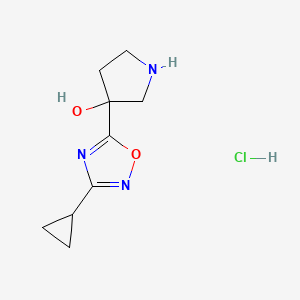
![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)
